Secalciferol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

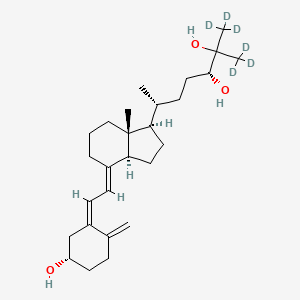

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKJYANJHNLEEP-YIZZJVCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of Secalciferol-d6 in vitamin D metabolism studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D metabolism is a complex process vital for calcium homeostasis, bone health, and a multitude of other physiological functions.[1][2] Accurate measurement of vitamin D metabolites is crucial for understanding its role in health and disease. Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a significant metabolite in the vitamin D pathway.[3] This technical guide focuses on the function and application of its deuterated analog, Secalciferol-d6, in vitamin D metabolism studies.

This compound serves as a critical internal standard in mass spectrometry-based analytical methods, which are now considered the gold standard for quantifying vitamin D metabolites.[4][5] Its use allows for precise and accurate measurements by correcting for variations during sample preparation and analysis.

The Vitamin D Metabolic Pathway

Vitamin D, obtained from sun exposure or diet, undergoes two primary hydroxylation steps to become biologically active.[6][7] First, the liver converts vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status.[8][9] Subsequently, the kidneys and other tissues convert 25(OH)D to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D).[10][11]

The catabolism of vitamin D metabolites is primarily carried out by the enzyme CYP24A1, which hydroxylates both 25(OH)D and 1,25(OH)2D at the 24-position, leading to the production of 24,25-dihydroxyvitamin D (Secalciferol) and 1,24,25-trihydroxyvitamin D, respectively.[12][13] This process is essential for regulating the levels of the active hormone and preventing potential toxicity.[7]

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 4. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 9. Vitamin D3 1,25-Dihydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 10. The metabolism and functions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

The Role of Secalciferol-d6 as a Labeled Vitamin D Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Secalciferol-d6, a deuterated internal standard, in the accurate quantification of vitamin D metabolites. As the understanding of vitamin D's complex metabolic pathways and its impact on human health expands beyond bone metabolism, the need for precise and reliable analytical methods has become paramount. This document provides a comprehensive overview of the vitamin D metabolic pathway, the function of this compound in mass spectrometry, detailed experimental protocols for its use, and key quantitative data to aid researchers in the field.

The Vitamin D Metabolic Pathway: A Complex Endocrine System

Vitamin D, primarily synthesized in the skin upon exposure to UVB radiation or obtained from dietary sources, undergoes a series of hydroxylations to become biologically active.[1][2] The liver first converts vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status.[1][2] Subsequently, the kidneys and other tissues hydroxylate 25(OH)D to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D), which plays a crucial role in calcium and phosphate homeostasis.[3][4][5] Another significant metabolite is 24,25-dihydroxyvitamin D (24,25(OH)2D), part of the catabolic pathway.[4] The intricate regulation of these metabolites underscores the importance of accurately measuring their circulating levels.

This compound: An Essential Tool for Accurate Quantification

This compound is the deuterated form of Secalciferol, also known as (24R)-24,25-Dihydroxyvitamin D3.[6][7] Its primary role in analytical chemistry is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating analytical variability.[8] During sample preparation and analysis, factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can fluctuate. Because this compound is chemically identical to the endogenous analyte (Secalciferol) but has a different mass due to the deuterium atoms, it behaves similarly throughout the entire analytical process.[8] By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively canceling out most sources of error.

Quantitative Data for Secalciferol and its Labeled Analog

The following tables summarize key quantitative parameters for the analysis of Secalciferol and the use of this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Secalciferol (24,25(OH)₂D₃) | 417.3 | 399.3, 159.1 | Varies |

| This compound | 423.3 | 405.3, 159.1 | Varies |

Note: Specific mass transitions and collision energies should be optimized for the mass spectrometer being used.

Table 2: Chromatographic and Assay Performance

| Parameter | Value |

| Chromatographic Column | C18 or Phenyl-Hexyl reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid or 2-5 mM ammonium formate |

| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid or 2-5 mM ammonium formate |

| Typical Retention Time | Dependent on specific column and gradient conditions |

| Limit of Quantification (LOQ) | Low pg/mL to ng/mL range in biological matrices[9][10] |

Detailed Experimental Protocol

This section outlines a general protocol for the quantification of Secalciferol in human serum using this compound as an internal standard.

Materials and Reagents

-

Secalciferol analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Human serum (calibrators, quality controls, and unknown samples)

-

Protein precipitation and/or solid-phase extraction (SPE) consumables

Sample Preparation

-

Aliquoting: Thaw serum samples and vortex. Aliquot 200-500 µL of each sample, calibrator, and quality control into microcentrifuge tubes.[9]

-

Internal Standard Spiking: Add a known amount of this compound working solution to each tube (except for blank samples) and vortex.

-

Protein Precipitation: Add 2-3 volumes of cold acetonitrile or methanol to each tube. Vortex vigorously for 1-2 minutes to precipitate proteins.[11]

-

Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes for further processing or direct injection.

-

(Optional) Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, the supernatant can be further purified using an appropriate SPE cartridge (e.g., C18 or mixed-mode). This involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.[12]

-

Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted samples onto a reversed-phase HPLC or UPLC system. A gradient elution is typically used to separate the vitamin D metabolites.[13]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[14] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Secalciferol and this compound.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte (Secalciferol) and the internal standard (this compound).

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

-

Quantification: Determine the concentration of Secalciferol in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

References

- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The metabolism and functions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound ((24R)-24,25-Dihydroxyvitamin D3-d6) | 稳定同位素 | MCE [medchemexpress.cn]

- 7. scbt.com [scbt.com]

- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromtech.com [chromtech.com]

- 13. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

Secalciferol-d6: A Technical Guide to Synthesis and Isotopic Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, also known as 24,25-dihydroxycholecalciferol or 24,25-dihydroxyvitamin D3, is a significant metabolite of vitamin D3. Its deuterated analog, Secalciferol-d6, in which six hydrogen atoms on the terminal carbons of the side chain are replaced with deuterium, is an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of endogenous Secalciferol. This technical guide provides a comprehensive overview of the synthesis of this compound and the analytical methodologies for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the construction of a vitamin D ring system and a deuterated side chain, which are then coupled together. A common and effective strategy is a convergent synthesis, where the A-ring and the CD-ring with the deuterated side chain are synthesized separately and then combined. A key step in introducing the deuterium atoms is the use of a deuterated Grignard reagent.

A plausible synthetic route starting from a suitable vitamin D precursor is outlined below. This approach focuses on the modification of the side chain to introduce the deuterium atoms and the necessary hydroxyl groups.

Experimental Protocol: Synthesis of a C-25 Ester Precursor

A common starting material for the side chain construction is a C-22 aldehyde derived from a protected vitamin D analog. The synthesis of a key C-25 ester intermediate can be achieved through the following representative steps:

-

Wittig Reaction: The C-22 aldehyde is reacted with a suitable phosphonium ylide to extend the carbon chain.

-

Reduction: The resulting double bond is selectively reduced.

-

Hydroboration-Oxidation: A terminal double bond is introduced, followed by hydroboration-oxidation to yield a primary alcohol.

-

Oxidation: The primary alcohol is oxidized to a carboxylic acid.

-

Esterification: The carboxylic acid is then esterified, typically to a methyl or ethyl ester, to give the C-25 ester precursor.

Experimental Protocol: Introduction of Deuterium and Hydroxylation

The key step for introducing the six deuterium atoms involves a Grignard reaction with a deuterated reagent.

-

Grignard Reaction with Deuterated Methylmagnesium Bromide: The C-25 ester precursor is treated with deuterated methylmagnesium bromide (CD3MgBr). This reaction adds two -CD3 groups to the carbonyl carbon, resulting in a tertiary alcohol with two deuterated methyl groups, thus forming the d6-labeled 25-hydroxy functionality.

-

Hydroxylation at C-24: Following the introduction of the deuterated side chain, the hydroxyl group at the C-24 position is introduced. This can be achieved through various methods, including stereoselective dihydroxylation of a precursor with a double bond at the C-24 position.

-

Deprotection: Finally, any protecting groups on the vitamin D ring system (e.g., at the C-1 and C-3 hydroxyl groups) are removed to yield this compound.

Table 1: Representative Reaction Parameters for Key Synthetic Steps

| Step | Reagents and Conditions | Typical Yield (%) |

| Grignard Reaction | C-25 Ester Precursor, CD3MgBr, Dry THF, 0°C to rt | 70-85 |

| C-24 Hydroxylation | OsO4 (catalytic), NMO, Acetone/Water | 60-75 |

| Deprotection (e.g., TBDMS) | TBAF, THF, rt | >90 |

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound for its intended applications. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for determining the isotopic distribution of deuterated compounds.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). Serial dilutions are made to create calibration standards. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is typically performed.

-

LC Separation: The sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is used to separate this compound from potential impurities.

-

MS/MS Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (M+H)+ of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]+ for this compound |

| Product Ions (m/z) | Specific fragments resulting from the loss of water and side-chain cleavage. |

| Collision Energy | Optimized for the specific instrument and transitions. |

The isotopic enrichment is determined by analyzing the mass spectrum of the molecular ion cluster. The relative intensities of the ions corresponding to the d0 to d6 species are measured. The percentage of isotopic enrichment is calculated using the following formula:

% Isotopic Enrichment = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100

Corrections for the natural abundance of isotopes (e.g., 13C) should be applied for accurate determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic enrichment.

-

Sample Preparation: A sufficient amount of the this compound sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

-

1H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons at the C-26 and C-27 positions confirms successful deuteration. The integration of the remaining proton signals can be used to assess purity.

-

2H (Deuterium) NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The chemical shifts of the deuterium resonances will be very similar to the proton resonances at the same positions.

-

13C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic shifts for the carbons bearing deuterium atoms. The C-D coupling can lead to splitting of the carbon signals, providing further confirmation of deuteration.

Table 3: Expected NMR Data for this compound

| Nucleus | Expected Observation |

| ¹H NMR | Absence or significant reduction of signals for the C-26 and C-27 methyl protons. |

| ²H NMR | A signal corresponding to the chemical shift of the C-26 and C-27 deuterons. |

| ¹³C NMR | Characteristic upfield shifts and splitting patterns for C-26 and C-27 due to C-D coupling. |

Mandatory Visualizations

Vitamin D Metabolic Pathway

Caption: The metabolic pathway of Vitamin D3, highlighting the formation of Secalciferol.

Experimental Workflow for Isotopic Purity Analysis

Caption: A typical experimental workflow for the isotopic purity analysis of this compound.

Logical Relationship for Isotopic Enrichment Calculation

Caption: Logical workflow for calculating isotopic enrichment from mass spectrometry data.

Technical Guide: Chemical and Physical Properties of Secalciferol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol-d6 is the deuterated analog of Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3. As a stable isotope-labeled internal standard, it is a critical tool in quantitative bioanalytical assays, particularly those employing mass spectrometry, for the accurate measurement of Secalciferol and other vitamin D metabolites. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its relevant biological pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data is specific to the deuterated compound, other values are derived from its non-deuterated counterpart, Secalciferol, or closely related vitamin D analogs due to the limited availability of specific experimental data for this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (3R,6R)-2-Methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-2,3-heptanediol-d6 | Pharmaffiliates |

| Synonyms | (24R)-Hydroxycalcidiol-d6; 24R,25-Dihydroxyvitamin D3-d6 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₂₇H₃₈D₆O₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 422.67 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 1440957-55-0 | Santa Cruz Biotechnology[1] |

Table 2: Physical Properties of this compound

| Property | Value | Source/Notes |

| Appearance | White to Off-White Solid | Pharmaffiliates |

| Melting Point | Not explicitly available for this compound. For the related deuterated compound Calcifediol-d6, the melting point is 64-69°C. The non-deuterated Vitamin D4 has a melting point of 83-86°C. | United States Biological[2], ChemicalBook[3] |

| Solubility | No specific data for this compound. Vitamin D3 is soluble in ethanol (~30 mg/mL), DMSO (~3 mg/mL), and DMF (~25 mg/mL). Vitamin D2 is soluble in ethanol (~20 mg/mL) and DMF (~20 mg/mL), and sparingly soluble in DMSO (~2 mg/mL). This compound is expected to have similar solubility in organic solvents. | NET[4], NET |

| Storage Conditions | -86°C in an amber vial, under an inert atmosphere in a freezer. | Pharmaffiliates |

| Isotopic Purity | Typically ≥98% for deuterated standards. Specific lot purity should be confirmed with the supplier's Certificate of Analysis. | General information for deuterated standards. |

Experimental Protocols

The following sections detail standardized methodologies for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity. This compound is predominantly used as an internal standard in such assays.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

-

Derivatization (Optional but recommended for enhanced sensitivity):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 50 µL of a 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.

-

Incubate at room temperature for 30 minutes to form the PTAD adducts.

-

Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate Secalciferol from other vitamin D metabolites (e.g., start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Secalciferol and this compound need to be optimized. For the PTAD adduct of Secalciferol, a potential transition would be m/z 592.4 → 314.3. The corresponding transition for this compound would be m/z 598.4 → 314.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

2. NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum to confirm the absence of significant proton signals at the sites of deuteration.

-

The presence of small residual proton signals can be used to estimate the isotopic purity.

-

-

²H (Deuterium) NMR:

-

Acquire a one-dimensional ²H NMR spectrum to directly observe the deuterium signals and confirm the positions of deuteration.

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments can be used for complete and unambiguous assignment of all proton and carbon signals, confirming the overall structure.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Secalciferol

Secalciferol is a metabolite of Vitamin D3. The metabolic pathway involves two key hydroxylation steps. The first occurs in the liver, converting Vitamin D3 to 25-hydroxyvitamin D3. The second hydroxylation, which can occur in various tissues, is catalyzed by the enzyme CYP24A1 to produce 24R,25-dihydroxyvitamin D3 (Secalciferol).

Caption: Metabolic pathway of Secalciferol formation from Vitamin D3.

General Vitamin D Signaling Pathway

The biologically active form of vitamin D, 1,25-dihydroxyvitamin D3, exerts its genomic effects by binding to the Vitamin D Receptor (VDR). While Secalciferol's direct transcriptional activity is debated, it can bind to the VDR. The general mechanism of VDR activation is depicted below.

Caption: General mechanism of genomic Vitamin D signaling via the VDR.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an endogenous analyte using a deuterated internal standard like this compound.

Caption: Workflow for quantification using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of its non-deuterated counterpart in biological matrices. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical methodologies, and the biological context of its formation and action. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of vitamin D analysis and drug development. For the most accurate quantitative work, it is always recommended to obtain a certificate of analysis from the supplier for lot-specific purity and concentration data.

References

Understanding the Mechanism of Action of Secalciferol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Secalciferol-d6 is a deuterated analog of Secalciferol (24,25-dihydroxyvitamin D3). Deuterium labeling is a common technique used in research to trace the metabolic fate of a compound and generally does not alter the fundamental mechanism of action. This guide outlines the established mechanism of action for Secalciferol and other active vitamin D metabolites, which is presumed to be identical for this compound.

Introduction

Secalciferol, an active metabolite of vitamin D, plays a role in a complex signaling network that extends beyond its traditional function in calcium and phosphate homeostasis. Like other vitamin D analogs, its biological effects are mediated through both genomic and non-genomic pathways, primarily initiated by its interaction with the Vitamin D Receptor (VDR).[1] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Secalciferol, detailing the key signaling cascades, experimental methodologies used for their elucidation, and relevant quantitative data.

Core Mechanism: Vitamin D Receptor (VDR) Binding

The primary mechanism of action for Secalciferol, like the hormonally active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), is initiated by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[2][3]

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression and is the principal mechanism through which vitamin D metabolites exert their long-term effects.

-

Ligand Binding: Secalciferol enters the target cell and binds to the VDR located in the cytoplasm or nucleus.[3]

-

Conformational Change and Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2]

-

Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2]

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes by interacting with the basal transcription machinery, leading to either increased or decreased synthesis of messenger RNA (mRNA) and, consequently, protein.[4]

Non-Genomic Signaling Pathway

In addition to the slower genomic effects, vitamin D metabolites can also elicit rapid, non-transcriptional responses. These actions are mediated by a membrane-associated VDR (mVDR) and other potential membrane receptors like protein disulfide isomerase family A member 3 (Pdia3).[1][5]

This pathway involves the rapid activation of second messenger signaling cascades, such as:

-

Protein Kinase C (PKC)

-

Phosphoinositide 3-kinase (PI3K)

-

Phospholipase A2 (PLA2)

These rapid responses can influence intracellular calcium concentrations and other cellular processes independently of gene transcription.[6]

Quantitative Data

The interaction of vitamin D analogs with the VDR and their subsequent biological effects can be quantified. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro VDR Binding and Transcriptional Activation

| Compound | VDR Binding Affinity (IC₅₀) | Transcriptional Activation (EC₅₀) | Notes |

| Calcitriol (1,25(OH)₂D₃) | ~3.6 nM | ~0.1 - 1.0 nM | Endogenous high-affinity VDR agonist.[7] |

| Calcipotriol | Comparable to Calcitriol | Equipotent to Calcitriol | Synthetic analog with high VDR affinity but lower calcemic activity in vivo.[7] |

| Secalciferol (24,25(OH)₂D₃) | Weaker affinity than Calcitriol | - | Binds to VDR and can exert gene-regulatory properties.[1][5] |

IC₅₀ (Inhibitory Concentration 50%) represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the VDR. EC₅₀ (Effective Concentration 50%) is the concentration that provokes a response halfway between the baseline and maximum effect in a transcriptional activation assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of vitamin D analogs.

VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the VDR.

-

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.[7]

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).

-

Test Compound: e.g., this compound, at serial dilutions.

-

Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Incubate the VDR preparation with the radioligand and varying concentrations of the test compound or unlabeled ligand.

-

Separate bound from free radioligand using HAP slurry or filtration.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

References

- 1. Calcifediol: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Navigating the Analytical Landscape of Secalciferol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Secalciferol-d6, a deuterated analog of a vitamin D metabolite, serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. Its purity and well-defined characterization are paramount for the integrity of research and clinical trial data. This technical guide provides an in-depth overview of the essential analytical data, experimental protocols, and quality assessment workflows associated with this compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its quality and purity. While lot-specific data will vary, a typical CoA will include the following tests and specifications.

| Test | Specification | Typical Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Purity (HPLC) | ≥98.0% | 99.5% | High-Performance Liquid Chromatography |

| Purity (LC-MS) | ≥98.0% | 99.8% | Liquid Chromatography-Mass Spectrometry |

| Identity (Mass Spec) | Conforms to the expected mass spectrum | Conforms | Mass Spectrometry (MS) |

| Identity (¹H NMR) | Conforms to the expected proton NMR spectrum | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Deuterium Incorporation | ≥99% atom % D | Conforms | Mass Spectrometry |

| Residual Solvents | Meets USP <467> requirements | No significant peaks | Gas Chromatography (GC) |

| Loss on Drying | ≤1.0% | 0.2% | Thermogravimetric Analysis (TGA) |

Experimental Protocols: The Foundation of Analytical Rigor

Detailed and robust experimental protocols are essential for the reliable characterization of this compound. Below are representative methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in methanol or a similar organic solvent and diluted to an appropriate concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS provides a highly sensitive and specific method for both purity determination and structural confirmation.

-

Instrumentation: An HPLC system coupled to a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Full scan mode for identity confirmation and Selected Ion Monitoring (SIM) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Sample Preparation: The sample is dissolved in the deuterated solvent.

-

Data Acquisition: A standard proton experiment is performed. The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.

Visualizing the Workflow and Data Relationships

To better illustrate the analytical process and the interplay of different data points, the following diagrams are provided.

An In-depth Technical Guide to the Biological Functions and Pathways of Secalciferol (24,25-Dihydroxyvitamin D3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalciferol, also known as 24,25-dihydroxyvitamin D3 [24,25(OH)₂D₃], is a significant, yet often overlooked, metabolite of vitamin D3. While the biological activities of calcitriol (1,25-dihydroxyvitamin D3) are well-documented, Secalciferol possesses its own distinct physiological roles and mechanisms of action. This technical guide provides a comprehensive overview of the metabolic pathways leading to Secalciferol, its molecular mechanisms of action, and its involvement in key biological processes. We delve into its functions in calcium and phosphate homeostasis, cell proliferation and differentiation, and immunomodulation. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes complex pathways and workflows to support advanced research and development in the field.

Introduction to Secalciferol

Vitamin D undergoes a series of hydroxylation steps to become biologically active.[1] Cholecalciferol (Vitamin D3), synthesized in the skin or obtained from dietary sources, is first hydroxylated in the liver to form calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D.[2] The kidneys then further hydroxylate calcifediol. The enzyme 1α-hydroxylase (CYP27B1) converts it to the highly active hormone calcitriol (1,25-dihydroxyvitamin D3), while the enzyme 24-hydroxylase (CYP24A1) converts it to Secalciferol (24,25-dihydroxyvitamin D3).[3] Secalciferol is a physiologically active metabolite involved in the regulation of calcium metabolism and bone health.[4]

Metabolic Pathway of Vitamin D3

The synthesis of Secalciferol is an integral part of the vitamin D metabolic cascade, which is tightly regulated by hormones such as parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).[3][5] When calcium and calcitriol levels are high, the activity of CYP24A1 is induced, leading to the preferential production of Secalciferol and the catabolism of calcitriol, thus preventing potential vitamin D toxicity.[3]

Mechanism of Action

Secalciferol, like other vitamin D metabolites, exerts its biological effects through both genomic and non-genomic pathways.

Genomic Pathway via the Vitamin D Receptor (VDR)

The primary mechanism for vitamin D compounds is through the nuclear Vitamin D Receptor (VDR).[6] The VDR is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[3][7] Upon binding Secalciferol, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[8] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8] This process regulates a wide array of genes involved in calcium homeostasis, cell growth, and immune function.[9][10]

Non-Genomic Pathway

Evidence suggests that vitamin D metabolites can also elicit rapid, non-genomic responses that do not involve gene transcription.[2][11] These effects are thought to be mediated by a distinct membrane-associated VDR (mVDR) or other cell surface receptors.[12] This pathway involves the activation of second messenger systems, such as phospholipase C (PLC) and protein kinase C (PKC), leading to rapid changes in intracellular calcium levels and modulation of various cellular processes.[2][12]

Biological Functions of Secalciferol

Role in Calcium and Phosphate Homeostasis

Secalciferol plays a role in the intricate system that maintains calcium and phosphate balance, which is crucial for skeletal mineralization and neuromuscular function.[5][13] While calcitriol is the principal hormone that increases intestinal calcium absorption, Secalciferol is also involved in regulating calcium metabolism.[4] It contributes to the overall feedback loop that controls mineral homeostasis, working in concert with PTH, calcitriol, and FGF23.[5][13]

Modulation of Cell Proliferation and Differentiation

Vitamin D compounds are potent regulators of cell growth and differentiation.[9][14] They can influence cell cycle progression, induce apoptosis, and promote the differentiation of various cell types, including keratinocytes and cancer cells.[12][15][16] Studies have shown that vitamin D metabolites can inhibit the proliferation of cancer cells by arresting the cell cycle and can induce them to differentiate into a more mature, less malignant phenotype.[17] While much of this research has focused on calcitriol, Secalciferol is understood to contribute to the overall pleiotropic effects of vitamin D on cellular growth.[9]

Immunomodulatory Effects

The vitamin D system is a key modulator of the immune system.[18][19] The VDR is expressed in various immune cells, including T-cells, B-cells, macrophages, and dendritic cells.[20][21] Vitamin D metabolites can enhance innate immunity by stimulating the production of antimicrobial peptides like cathelicidin.[19] In the adaptive immune system, they generally promote a shift from a pro-inflammatory Th1 and Th17 response to a more tolerogenic Th2 and regulatory T-cell (Treg) profile.[21] This immunomodulatory action suggests a role for vitamin D compounds, including Secalciferol, in autoimmune diseases and response to infections.[20][22]

Quantitative Data Summary

Quantitative analysis of Secalciferol's interactions and pharmacokinetics is essential for understanding its physiological relevance and therapeutic potential.

Table 1: Binding Affinities of Vitamin D Metabolites

| Ligand | Receptor/Protein | Apparent Association/Affinity Constant (Kₐ/Kₑq) | Species | Reference |

| 24,25(OH)₂D₃ (Secalciferol) | Vitamin D Binding Protein (DBP) | ~1-2 x 10⁸ M⁻¹ | Human | [23] |

| 25(OH)D₃ (Calcifediol) | Vitamin D Binding Protein (DBP) | ~1-2 x 10⁸ M⁻¹ | Human | [23] |

| 1,25(OH)₂D₃ (Calcitriol) | Vitamin D Binding Protein (DBP) | ~1 x 10⁷ M⁻¹ | Human | [23] |

| Cholecalciferol (Vitamin D3) | Vitamin D Binding Protein (DBP) | ~3-4 x 10⁵ M⁻¹ | Human | [23] |

Note: Specific high-affinity binding data for Secalciferol to the Vitamin D Receptor (VDR) is less prevalent in literature compared to calcitriol. Further targeted studies are required for precise Kₐ/Kd values.

Table 2: Pharmacokinetic Parameters of Vitamin D Metabolites

| Metabolite | Half-life (t½) | Typical Circulating Concentration | Key Notes | Reference(s) |

| Cholecalciferol (Vitamin D3) | ~2 months | Variable | Stored in adipose tissue, slow turnover. | [24] |

| 25(OH)D₃ (Calcifediol) | ~15 days | 25-200 nmol/L | Main circulating form, indicator of vitamin D status. | [24] |

| 1,25(OH)₂D₃ (Calcitriol) | ~15 hours | 40-140 pmol/L | Hormonally active form, tightly regulated. | [24] |

| 24,25(OH)₂D₃ (Secalciferol) | Not well-defined | Variable, lower than 25(OH)D₃ | Levels increase with higher vitamin D status. | [24] |

Note: Pharmacokinetic parameters can vary significantly based on the dosing regimen (daily, weekly, bolus) and the compound administered (cholecalciferol vs. calcifediol).[25][26]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for VDR Affinity

This protocol determines the relative binding affinity of Secalciferol for the VDR compared to a radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃).

Materials:

-

Recombinant VDR protein

-

Radiolabeled ligand: [³H]-1,25(OH)₂D₃

-

Unlabeled competitor ligands: Secalciferol, 1,25(OH)₂D₃ (for standard curve)

-

Binding Buffer (e.g., TEK buffer: 20 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 100 mM KCl, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Wash Buffer (e.g., 0.1 M Tris-HCl, 0.5% Triton X-100, pH 7.4)

-

Scintillation fluid and vials

-

Microcentrifuge tubes, scintillation counter

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled Secalciferol and 1,25(OH)₂D₃ in binding buffer.

-

Incubation: In microcentrifuge tubes, combine VDR protein, a fixed concentration of [³H]-1,25(OH)₂D₃, and varying concentrations of unlabeled competitor ligand. Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled 1,25(OH)₂D₃).

-

Equilibration: Incubate the mixtures at 4°C for 4-18 hours to reach equilibrium.

-

Separation: Add ice-cold HAP slurry to each tube to bind the VDR-ligand complexes. Vortex and incubate on ice for 15 minutes.

-

Washing: Centrifuge the tubes, discard the supernatant, and wash the HAP pellet three times with ice-cold Wash Buffer to remove unbound ligand.

-

Quantification: Resuspend the final pellet in scintillation fluid. Measure radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot this against the log of the competitor concentration to generate a competition curve and determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The relative binding affinity (RBA) can be calculated relative to 1,25(OH)₂D₃.

Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of Secalciferol on cell viability and proliferation.

Materials:

-

Target cell line (e.g., MCF-7 breast cancer cells, HaCaT keratinocytes)

-

Complete cell culture medium

-

Secalciferol stock solution (in ethanol or DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates, multichannel pipette, plate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Secalciferol (and a vehicle control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against Secalciferol concentration to determine its effect on cell proliferation.

Conclusion

Secalciferol (24,25-dihydroxyvitamin D3) is a key metabolite in the vitamin D endocrine system with distinct biological functions. Its synthesis is tightly regulated, and it acts through both genomic and non-genomic pathways to influence calcium and phosphate homeostasis, modulate cell proliferation and differentiation, and regulate immune responses. While often overshadowed by calcitriol, a comprehensive understanding of Secalciferol's unique roles is critical for researchers and professionals in drug development. Further investigation into its specific receptor interactions, downstream signaling cascades, and pharmacokinetic profile will continue to elucidate its full therapeutic potential in bone disorders, oncology, and immunology.

References

- 1. What is the mechanism of Colecalciferol? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D Receptor (VDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. PTH and Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The function of vitamin D receptor in vitamin D action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 8. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D's role in cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Biological Activities of Vitamin D and Its Receptor in Relation to Calcium and Bone Homeostasis, Cancer, Immune and Cardiovascular Systems, Skin Biology, and Oral Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium and Phosphate Homeostasis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of vitamin D metabolites on proliferation and differentiation of cultured human epidermal keratinocytes grown in serum-free or defined culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vitamin D Actions on Cell Differentiation, Proliferation and Inflammation - MedCrave online [medcraveonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Vitamin D’s Effect on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Immunomodulatory Properties of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. Frontiers | Immunomodulatory actions of vitamin D in various immune-related disorders: a comprehensive review [frontiersin.org]

- 22. Immunomodulatory Effects of Vitamin D Supplementation in a Deficient Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative studies of the interaction of cholecalciferol ((vitamin D3) and its metabolites with different genetic variants of the serum binding protein for these sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. zora.uzh.ch [zora.uzh.ch]

- 26. Pharmacokinetics of Oral Cholecalciferol in Healthy Subjects with Vitamin D Deficiency: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

Secalciferol-d6 for Research Use Only: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Secalciferol-d6 and its "Research Use Only" Limitation

This compound is the deuterium-labeled form of Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3. As a stable isotope-labeled compound, its primary application in a research setting is as an internal standard for the accurate quantification of endogenous levels of 24,25-dihydroxyvitamin D3 in biological samples using mass spectrometry-based methods.

The designation "For Research Use Only" (RUO) signifies that this product is intended for laboratory research purposes and is not to be used for in vitro diagnostic (IVD) procedures, clinical diagnostics, or for administration to humans or animals. The RUO label exempts the product from the stringent regulatory requirements for medical devices and diagnostics, but it also strictly limits its application to non-clinical research.

Core Application: Internal Standard in Mass Spectrometry

The most prominent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to the endogenous analyte, 24,25-dihydroxyvitamin D3, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Quantitative Data from LC-MS/MS Assays

The following table summarizes typical performance characteristics of LC-MS/MS methods utilizing deuterated standards for the quantification of vitamin D metabolites.

| Parameter | Typical Value Range | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range. |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-assay Precision (%CV) | < 10% | The variation observed within the same analytical run. |

| Inter-assay Precision (%CV) | < 15% | The variation observed between different analytical runs on different days. |

| Recovery | 85% - 115% | The efficiency of the extraction process, indicating how much of the analyte is recovered from the sample matrix. |

Experimental Protocol: Quantification of 24,25-dihydroxyvitamin D3 in Serum

This protocol provides a generalized workflow for the use of this compound as an internal standard.

2.2.1. Materials

-

This compound (Internal Standard)

-

Calibrators (known concentrations of 24,25-dihydroxyvitamin D3)

-

Quality Control (QC) samples

-

Serum samples

-

Protein precipitation solvent (e.g., acetonitrile, methanol)

-

Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

2.2.2. Sample Preparation

-

Aliquoting: Aliquot serum samples, calibrators, and QC samples into microcentrifuge tubes.

-

Internal Standard Spiking: Add a known amount of this compound solution to each tube.

-

Protein Precipitation: Add the protein precipitation solvent to each tube to precipitate proteins.

-

Centrifugation: Vortex and centrifuge the tubes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

2.2.3. LC-MS/MS Analysis

-

Injection: Inject the reconstituted samples onto the LC-MS/MS system.

-

Chromatographic Separation: Separate the analyte and internal standard from other matrix components using a suitable LC column and mobile phase gradient.

-

Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for both 24,25-dihydroxyvitamin D3 and this compound.

-

Quantification: Calculate the concentration of 24,25-dihydroxyvitamin D3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for quantifying 24,25-dihydroxyvitamin D3 using this compound.

Biological Context: The Role of 24,25-dihydroxyvitamin D3

While this compound is primarily an analytical tool, understanding the biological role of its non-deuterated counterpart, 24,25-dihydroxyvitamin D3, is crucial for interpreting research findings. 24,25-dihydroxyvitamin D3 is a major metabolite of vitamin D3 and is involved in regulating mineral homeostasis and bone metabolism. Recent research also points to its involvement in various cellular signaling pathways.

Signaling Pathways

3.1.1. Chondrocyte Regulation

In growth plate chondrocytes, 24,25-dihydroxyvitamin D3 has been shown to activate Protein Kinase C (PKC), which in turn phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK) of the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling cascade is involved in the regulation of chondrocyte proliferation and differentiation.

Caption: 24,25(OH)2D3 signaling in chondrocytes.

3.1.2. Pro-inflammatory Signaling in Hepatocytes

Studies in HepG2 cells have indicated that 24,25-dihydroxyvitamin D3 can induce pro-inflammatory signaling pathways. This involves the activation of PKC, which can lead to the activation of downstream kinases such as JNK and ERK. This cascade can ultimately influence the expression of genes involved in inflammation and lipid metabolism.

Caption: Pro-inflammatory signaling of 24,25(OH)2D3 in hepatocytes.

Safety, Handling, and Storage

As a "Research Use Only" compound, it is imperative to handle this compound with appropriate laboratory precautions.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Handling and Storage

-

Storage Conditions: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended.

-

Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Solution Preparation: When preparing solutions, use high-purity solvents. For stock solutions, methanol or ethanol are commonly used.

-

Stability: Deuterated compounds can be susceptible to hydrogen-deuterium exchange under certain conditions (e.g., in the presence of strong acids or bases). It is advisable to use neutral, aprotic solvents whenever possible.

Conclusion

This compound is a valuable tool for researchers studying the metabolism and physiological roles of vitamin D. Its primary and well-established application is as an internal standard for the accurate quantification of 24,25-dihydroxyvitamin D3. The "Research Use Only" designation underscores its application in a non-clinical, laboratory setting and necessitates adherence to proper safety and handling protocols. A thorough understanding of both its analytical application and the biological context of its non-deuterated analog is essential for its effective and appropriate use in scientific investigation.

A Technical Guide to the Discovery and History of Deuterated Vitamin D Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of deuterated vitamin D analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these novel compounds. The guide details the scientific rationale behind their creation, the experimental methodologies used to characterize them, and the quantitative data that underscores their enhanced metabolic stability and potential efficacy.

Introduction: The Rationale for Deuteration

Vitamin D and its active hormonal form, 1α,25-dihydroxyvitamin D₃ (calcitriol), are crucial regulators of calcium homeostasis, bone metabolism, and a wide array of cellular processes, including cell proliferation, differentiation, and immune modulation. The therapeutic application of natural vitamin D compounds is often limited by their rapid metabolism and the risk of hypercalcemia. The primary routes of inactivation are initiated by cytochrome P450 enzymes (CYPs), particularly CYP24A1, which hydroxylates the side chain of vitamin D analogs, marking them for excretion.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, offers a strategic approach to overcoming these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of cleavage for C-D bonds in enzymatic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). By strategically placing deuterium atoms at sites of metabolic hydroxylation on vitamin D analogs, their enzymatic degradation can be slowed, leading to a longer biological half-life, increased exposure, and potentially enhanced therapeutic efficacy without increasing the risk of hypercalcemia.

Early Discoveries and Key Developments

The concept of using deuteration to improve the metabolic stability of drugs has been explored for several decades. In the context of vitamin D, early research focused on understanding its metabolic pathways. This foundational knowledge was critical for identifying the specific molecular positions where deuteration would be most effective.

One of the pioneering efforts in the development of deuterated vitamin D analogs was undertaken by scientists who recognized that the C-20 position and the side chain of calcitriol were key sites for metabolic inactivation. By replacing hydrogen with deuterium at these positions, they aimed to create analogs with increased resistance to degradation by CYP24A1. These early studies laid the groundwork for the development of a new class of vitamin D-based therapeutics with potentially superior pharmacokinetic profiles.

Mechanism of Action: The Kinetic Isotope Effect

The enhanced stability of deuterated vitamin D analogs is primarily attributed to the kinetic isotope effect. The rate-limiting step in the catabolism of many vitamin D compounds is the hydroxylation of the side chain, a reaction catalyzed by CYP enzymes. This process involves the cleavage of a C-H bond. When a hydrogen atom at the site of hydroxylation is replaced by a deuterium atom, the greater strength of the C-D bond requires more energy to break. This results in a slower reaction rate, thereby reducing the rate of metabolism of the deuterated analog.

The direct consequence of this reduced metabolism is an increase in the compound's half-life and overall exposure (Area Under the Curve, or AUC) in the body. This allows for the potential of achieving a therapeutic effect at a lower or less frequent dose, which can also mitigate the risk of dose-dependent side effects such as hypercalcemia.

Key Deuterated Vitamin D Analogs and Their Preclinical Data

Several deuterated vitamin D analogs have been synthesized and evaluated in preclinical studies. Below is a summary of the quantitative data for some of the most promising candidates.

| Analog | Deuteration Position(s) | Key Pharmacokinetic/Pharmacodynamic Parameters | Reference |

| d₆-Calcitriol | Side chain | - Increased metabolic stability in human liver microsomes- Longer plasma half-life in rodents compared to calcitriol | |

| CTAP201 (d₃-Paricalcitol) | Side chain | - Slower metabolism by CYP24A1 in vitro- Greater exposure (AUC) in vivo in rats | |

| d₆-1α-hydroxyvitamin D₂ | Side chain | - Reduced rate of 24-hydroxylation in vitro- Enhanced biological activity in models of psoriasis |

Experimental Protocols

The development and evaluation of deuterated vitamin D analogs involve a series of key experiments, from their chemical synthesis to their biological characterization.

The synthesis of deuterated vitamin D analogs requires specialized chemical methods to introduce deuterium at specific positions in the molecule. A common approach involves the use of deuterated starting materials and reagents. For example, the synthesis of a d₆-calcitriol analog might involve the use of a deuterated Grignard reagent to construct the side chain.

General Workflow for Synthesis:

To assess the impact of deuteration on metabolic stability, in vitro assays using human liver microsomes or recombinant CYP enzymes are employed. These assays quantify the rate of metabolism of the deuterated analog compared to its non-deuterated counterpart.

Protocol Outline:

-

Incubation: The deuterated analog and its non-deuterated control are incubated with human liver microsomes or recombinant CYP24A1 in the presence of NADPH (a necessary cofactor for CYP enzyme activity).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound in each aliquot is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of disappearance of the parent compound is calculated to determine its half-life (t₁/₂) in the in vitro system.

To understand how deuterated vitamin D analogs behave in a living organism, pharmacokinetic (PK) studies are conducted in animal models (e.g., rodents). These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.

Protocol Outline:

-

Dosing: A cohort of animals is administered the deuterated analog, while a control group receives the non-deuterated version. Dosing can be via various routes (e.g., oral, intravenous).

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of the drug in the plasma is quantified using a validated LC-MS method.

-

PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t₁/₂), and area under the curve (AUC).

Vitamin D Signaling Pathway

Deuterated vitamin D analogs are designed to exert their biological effects through the same signaling pathway as their natural counterparts. The canonical vitamin D signaling pathway involves the binding of the active form of vitamin D to the Vitamin D Receptor (VDR), a nuclear hormone receptor.

Upon entering the cell, the deuterated vitamin D analog binds to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The increased metabolic stability of deuterated analogs leads to a more sustained activation of this pathway.

Future Directions and Therapeutic Potential

The strategic deuteration of vitamin D analogs represents a promising avenue for the development of new therapeutics for a range of conditions, including secondary hyperparathyroidism in chronic kidney disease, psoriasis, and certain types of cancer. The enhanced pharmacokinetic profile of these compounds may translate into improved efficacy and safety profiles.

Future research will likely focus on:

-

Clinical Trials: Moving the most promising deuterated candidates into human clinical trials to evaluate their safety and efficacy.

-

Novel Analogs: Exploring deuteration at other positions on the vitamin D molecule and in combination with other chemical modifications to further optimize therapeutic properties.

-

New Indications: Investigating the potential of deuterated vitamin D analogs in other diseases where vitamin D has shown promise, such as autoimmune disorders and infectious diseases.

Methodological & Application

The Gold Standard in Vitamin D Metabolite Analysis: Utilizing Secalciferol-d6 as an Internal Standard in LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate quantification of vitamin D metabolites is crucial for research in bone metabolism, autoimmune diseases, and cancer. Secalciferol (24,25-dihydroxyvitamin D3) is a key metabolite in the vitamin D pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results by correcting for matrix effects and variations during sample preparation and analysis.[3] Secalciferol-d6, a deuterated form of Secalciferol, serves as an ideal internal standard for the quantification of endogenous Secalciferol. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes during chromatography and exhibits similar ionization efficiency, while its mass difference allows for clear distinction by the mass spectrometer.[3]

Experimental Workflow & Signaling Pathway

The overall experimental workflow for the quantification of Secalciferol using this compound as an internal standard involves several key steps from sample preparation to data analysis.

Caption: Experimental workflow for Secalciferol quantification.

Vitamin D3 is metabolized in the body through a series of hydroxylation steps to form various active and inactive metabolites. Secalciferol is a product of the C24-hydroxylation pathway.

Caption: Simplified Vitamin D3 metabolic pathway.

Detailed Experimental Protocol

This protocol provides a general framework for the quantification of Secalciferol in human serum or plasma using this compound as an internal standard. Optimization may be required for specific laboratory conditions and instrumentation.

1. Materials and Reagents

-

Secalciferol analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, isopropanol, ethyl acetate, and hexane

-

LC-MS grade water

-

Formic acid

-

Human serum/plasma (charcoal-stripped serum for calibration standards)

-

96-well plates or microcentrifuge tubes

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) supplies

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Secalciferol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Secalciferol primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve (e.g., 1-100 ng/mL).

-

Working Internal Standard Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.[4][5]

3. Sample Preparation This protocol outlines a common protein precipitation followed by liquid-liquid extraction.

-

Aliquoting: To 200 µL of serum/plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound).[4][5]

-

Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.[3]

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 750 µL of a 30% ethyl acetate in hexane solution. Vortex mix for 2 minutes and centrifuge for 5 minutes.[6]

-

Evaporation: Carefully transfer the upper organic layer to a clean tube or a well in a 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol/water).

4. LC-MS/MS Analysis

| Parameter | Condition |

| LC System | UPLC/UHPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.0 kV |

| Desolvation Temp. | 500°C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Secalciferol | [To be optimized] | [To be optimized] | [To be optimized] | [To be optimized] |

| This compound | [To be optimized] | [To be optimized] | [To be optimized] | [To be optimized] |

Note: Specific m/z transitions, cone voltages, and collision energies must be optimized for the specific instrument being used. The precursor ion for Secalciferol will be higher than that of 25-hydroxyvitamin D3, and the this compound precursor will be 6 Da higher than that of Secalciferol.

Quantitative Data Summary

The following tables represent typical performance characteristics of an LC-MS/MS method for the analysis of vitamin D metabolites using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Secalciferol | 1 - 100 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |